molecular formula C14H15NO4S2 B2436436 Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 879844-17-4

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate

Cat. No.: B2436436
CAS No.: 879844-17-4
M. Wt: 325.4
InChI Key: GWNPQVUBVIIIGX-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a sulfonylamino group, and a dimethylphenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
  • Methyl 3-{[(3,5-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate
  • Methyl 3-{[(3,4-dichlorophenyl)sulfonyl]amino}thiophene-2-carboxylate

Uniqueness

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.

Biological Activity

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group and a carboxylate ester, contributing to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}N O4_{4}S2_{2}
  • CAS Number : 1707737-25-4
  • Molecular Weight : 315.40 g/mol

This structure is significant as it influences the compound's interaction with biological molecules, including proteins and enzymes.

The biological activity of this compound is largely attributed to the sulfonamide moiety, which can form hydrogen bonds with target proteins. The thiophene ring may participate in π-π stacking interactions, enhancing binding affinity to various biological receptors.

Anticancer Activity

Research indicates that thiophene derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.

  • Case Study : A study reported that derivatives of thiophene showed IC50_{50} values in the low micromolar range against human cancer cell lines, suggesting significant antiproliferative activity (IC50_{50} < 10 µM) .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been linked to enhanced cytotoxicity. Specifically, methyl substitution at the para position was found to increase activity against cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Research Findings : Preliminary studies have shown that thiophene derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
  • Evaluation Method : The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations in the range of 50–200 µg/mL for several strains .

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various pharmacological applications:

  • Anti-inflammatory Agents : Compounds similar to this thiophene derivative have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
  • Drug Discovery : Its unique structure makes it a candidate for further modifications aimed at developing new therapeutics targeting specific pathways in diseases like cancer and infections .

Summary of Research Findings

Activity TypeObserved EffectsReference
AnticancerIC50_{50} < 10 µM against various cancer lines
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9-4-5-11(8-10(9)2)21(17,18)15-12-6-7-20-13(12)14(16)19-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNPQVUBVIIIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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